(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as a potent agonist of metabotropic glutamate receptors, which are involved in various physiological processes in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective synthesis via C–H insertion of alkylidenecarbene. This method starts from L-serine, where the chiral quaternary center is constructed by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis from L-serine using stereoselective techniques can be scaled up for industrial purposes, ensuring the production of enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a potent agonist of metabotropic glutamate receptors, which are crucial in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are coupled to GTP-binding proteins and activate intracellular second messenger cascades. The activation of these receptors modulates synaptic transmission and neuronal excitability by affecting ion channels and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid: Another potent agonist of metabotropic glutamate receptors.
L-2-amino-4-phosphonobutyrate (L-AP4): An agonist at L-AP4 receptors, similar in function to (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards metabotropic glutamate receptors. This makes it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
CAS No. |
207983-50-4 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
YRYVQXINPRUUBR-SFYZADRCSA-N |
Isomeric SMILES |
C[C@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.